molecular formula C7H5IN4OS B13205277 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13205277
M. Wt: 320.11 g/mol
InChI Key: DVIZDMVIBMSHFT-UHFFFAOYSA-N
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Description

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and an iodothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-iodothiophene-3-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the triazine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodothiophene moiety can be reduced to form the corresponding thiophene derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodothiophene moiety can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(5-bromothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(5-chlorothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(5-fluorothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

Uniqueness

The uniqueness of 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.

Properties

Molecular Formula

C7H5IN4OS

Molecular Weight

320.11 g/mol

IUPAC Name

4-amino-6-(5-iodothiophen-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5IN4OS/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

DVIZDMVIBMSHFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NC(=O)N2)N)I

Origin of Product

United States

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